molecular formula C9H8ClNO3 B131246 2-(2-Chlorobenzamido)acetic acid CAS No. 16555-60-5

2-(2-Chlorobenzamido)acetic acid

Cat. No. B131246
Key on ui cas rn: 16555-60-5
M. Wt: 213.62 g/mol
InChI Key: GVHWTQYNZUNGIA-UHFFFAOYSA-N
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Patent
US08541428B2

Procedure details

To a stirred solution of glycine (100 mmol) and NaOH (100 mmol) in water (300 ml), at 5° C., o-chloro-benzoyl chloride (110 mmol) was added in small portions. The reaction mixture was stirred for 30 minutes at room temperature, then cooled again and acidified to pH=2 by addition of 6 M HCl. Extraction of the aqueous solution was performed with EtOAc. Then, the combined organic layers were dried over MgSO4 and the solvent was removed by reduced pressure. The residue was triturated in boiling chloroform, and the product was collected by filtration in 80% yield.
Quantity
100 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
110 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[Cl:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11](Cl)=[O:12].Cl>O>[Cl:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([NH:1][CH2:2][C:3]([OH:5])=[O:4])=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
100 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
110 mmol
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again
EXTRACTION
Type
EXTRACTION
Details
Extraction of the aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Then, the combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed by reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration in 80% yield

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C(=O)NCC(=O)O)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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